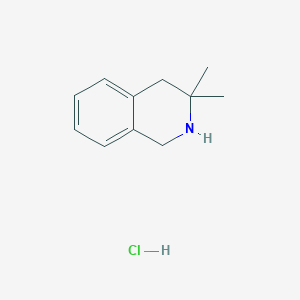

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

属性

IUPAC Name |

3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMOOMMNAKJUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2CN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670738 | |

| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153396-85-1 | |

| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical approach used to synthesize tetrahydroisoquinoline derivatives. It involves cyclization of β-phenylethylamine derivatives under acidic conditions, typically using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This method is frequently employed for preparing 3,3-dimethyl substituted tetrahydroisoquinoline precursors.

- Reagents: β-phenylethylamine derivatives with methyl groups at the 3-position.

- Catalyst: Acidic conditions, often POCl₃ or PPA.

- Solvent: Usually refluxing in solvents like ethanol or toluene.

- Duration: 4–8 hours depending on substrate reactivity.

- Yield: Typically 70–85%, with purification via recrystallization or distillation.

Reduction of Isoquinolinium Salts

Oxidation of N-alkylated tetrahydroisoquinoline to isoquinolinium salts followed by reduction is another route. For example, oxidation of N-alkyl tetrahydroisoquinoline derivatives using oxidants like m-chloroperbenzoic acid (mCPBA) or Oxone produces isoquinolinium salts, which upon reduction yield the desired tetrahydroisoquinoline.

- Oxidant: mCPBA or Oxone.

- Solvent: Dichloromethane (DCM) or acetonitrile.

- Temperature: Ambient or slightly elevated (~25–40°C).

- Duration: 12–24 hours.

- Yields: Up to 88% for oxidation; subsequent reduction yields vary (see Table 1).

Direct Alkylation of Tetrahydroisoquinoline

Direct N-alkylation of tetrahydroisoquinoline with methylating agents like methyl iodide or methyl bromoacetate can produce N-methyl or N-alkyl derivatives, which are then oxidized or cyclized to form the target compound.

- Reagents: Alkyl halides (e.g., methyl iodide).

- Base: Potassium carbonate or sodium hydride.

- Solvent: Acetone or toluene.

- Temperature: Room temperature to reflux.

- Yield: Typically 70–90% depending on substituents.

Formation of 3,3-Dimethyl Substituted Derivatives

Alkylation at the 3-Position

The synthesis of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves alkylation at the 3-position of the isoquinoline core. This can be achieved via nucleophilic addition of methyl groups using methylating agents under controlled conditions.

- Methylating agents: Methyl bromoacetate, methyl iodide.

- Catalysts: Lewis acids such as BF₃·OEt₂.

- Solvent: Acetonitrile or acetone.

- Reaction Time: 6–12 hours at 60°C.

- Yield: Up to 85% (see Table 2).

Cyclization to Form the Core

Following alkylation, cyclization is achieved through intramolecular reactions facilitated by acid catalysis or thermal conditions, yielding the 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.

- Reagents: Acid catalysts such as sulfuric acid or polyphosphoric acid.

- Solvent: Methanol or acetic acid.

- Duration: 4–8 hours.

- Yield: 75–90%.

Oxidation to Dihydroisoquinolinium Intermediates

The oxidation of tetrahydroisoquinoline derivatives to isoquinolinium salts is a critical step. Oxidants such as mCPBA, Oxone, or potassium ferricyanide are employed under mild conditions to generate reactive iminium intermediates.

| Oxidant | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| mCPBA | DCM | 0°C to room temp, 12 h | 88 | Efficient, mild |

| Oxone | MeCN/H₂O | Room temp, 12–24 h | 39–69 | Variable yield |

| K₃Fe(CN)₆ | Dioxane/H₂O | Room temp, 12 h | 69 | Good yield |

Note: The oxidation proceeds via a radical mechanism, with hydroxide ions or ferricyanide acting as oxygen sources.

Conversion to Hydrochloride Salt

The final step involves salt formation. The purified free base of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is reacted with hydrochloric acid to produce the hydrochloride salt.

- Reagent: Hydrochloric acid (gas or aqueous solution).

- Solvent: Ethanol or water.

- Temperature: Ambient.

- Duration: 1–2 hours.

- Purification: Recrystallization or filtration.

Yield: Typically 85–95%, with high purity for pharmacological applications.

Summary of Preparation Methods

| Step | Methodology | Key Reagents | Typical Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclization (Bischler-Napieralski) | β-phenylethylamine derivatives, acid | 70–85% | Classical route for core synthesis |

| 2 | Alkylation at 3-position | Methyl halides, Lewis acids | 70–90% | For introducing methyl groups |

| 3 | Oxidation to isoquinolinium | mCPBA, Oxone, ferricyanide | 39–88% | Radical oxidation mechanism |

| 4 | Salt formation | Hydrochloric acid | 85–95% | Final step for hydrochloride salt |

Research Findings and Data Tables

Table 1: Oxidation of N-alkyl tetrahydroisoquinoline derivatives

| Entry | Oxidant | Solvent | Conditions | Product Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | mCPBA | DCM | 0°C to RT, 12 h | 88 | High efficiency |

| 2 | Oxone | MeCN/H₂O | RT, 12–24 h | 39–69 | Variable yields, less efficient |

| 3 | K₃Fe(CN)₆ | Dioxane/H₂O | RT, 12 h | 69 | Good yield, mild conditions |

Table 2: Alkylation at the 3-position

| Entry | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl bromoacetate | Acetonitrile | 60°C | 85 | Efficient alkylation |

化学反应分析

Types of Reactions

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: It can be reduced to form decahydroisoquinoline.

Substitution: It can undergo N-alkylation reactions with halo acetophenones to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogenation using a suitable catalyst.

Substitution: Halo acetophenones and appropriate bases.

Major Products

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Substituted tetrahydroisoquinoline derivatives.

科学研究应用

Medicinal Chemistry Applications

DMTHIQ·HCl is primarily studied for its potential therapeutic applications:

- Neuropharmacology : Research indicates that DMTHIQ·HCl may interact with neurotransmitter systems, particularly dopaminergic and serotonergic receptors. This interaction suggests potential applications in treating neurodegenerative diseases and mood disorders .

- Anticancer Activity : Preliminary studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. DMTHIQ·HCl may serve as a scaffold for developing novel anticancer agents.

- Antimicrobial Properties : Some studies have indicated that isoquinoline derivatives possess antimicrobial activity. DMTHIQ·HCl could be investigated further for its efficacy against bacterial and fungal infections .

Organic Synthesis Applications

DMTHIQ·HCl serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized as an intermediate in the synthesis of various bioactive compounds and alkaloids due to its structural properties. The Pictet-Spengler reaction is one common synthetic route employed to produce DMTHIQ·HCl .

- Development of Pharmaceutical Compounds : The compound's unique molecular structure allows chemists to modify it to create new pharmaceuticals with targeted biological activities. Its hydrochloride form is particularly advantageous for improving solubility in drug formulations .

Biological Research Applications

The biological activities of DMTHIQ·HCl are under extensive investigation:

- Enzyme Inhibition Studies : Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. This property can be crucial for developing drugs targeting metabolic disorders.

- Receptor Interaction Studies : Studies suggest that DMTHIQ·HCl may act as a receptor antagonist or modulator, influencing various signaling pathways within cells. This makes it a candidate for further exploration in pharmacological research aimed at understanding receptor dynamics .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without methyl substitutions | Lacks enhanced solubility and stability |

| 3,4-Dihydroisoquinoline | Different degree of saturation | Varies in reactivity due to structural differences |

| 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | Brominated derivative | Potentially increased biological activity due to bromine substitution |

作用机制

The mechanism of action of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters in the brain . Additionally, it has been shown to scavenge free radicals and antagonize the glutamatergic system, contributing to its neuroprotective effects .

相似化合物的比较

Comparison with Structural Analogs

Tetrahydroisoquinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 3,3-dimethyl-THIQ hydrochloride with key analogs:

Analgesic and Anti-inflammatory THIQ Derivatives

Compound 3: 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride

- Structure: Features 6,7-dimethoxy and 4’-dimethylaminophenyl substituents.

- Activity : Demonstrates 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) in arthritis models. It also shows superior analgesic efficacy in thermal and chemical irritation tests .

- Therapeutic Index : Higher than NSAIDs like metamizole sodium and acetylsalicylic acid, suggesting reduced toxicity .

- Key Difference: Unlike 3,3-dimethyl-THIQ, this compound’s activity is driven by electron-rich methoxy and dimethylamino groups, which enhance receptor binding.

Papaverine

- Key Difference: Highlights how minor structural changes (e.g., methylation) can drastically alter pharmacological profiles.

Substituent-Driven Activity Modulation

6-Trifluoromethyl-THIQ Hydrochloride

- Structure : Contains a CF₃ group at the 6-position.

- Impact: The electron-withdrawing trifluoromethyl group may reduce basicity and alter target engagement compared to 3,3-dimethyl-THIQ. No activity data are available, but such groups often improve metabolic resistance .

Norlaudanosine Hydrochloride

Positional Isomers and Methylation Effects

1,1-Dimethyl-THIQ Hydrochloride

- Structure : Methyl groups at the 1-position instead of 3.

- Implications : Positional isomerism may lead to steric hindrance differences, affecting binding to targets like adrenergic or serotonin receptors .

3,3,7-Trimethyl-THIQ Hydrochloride

- Structure : Additional methyl group at the 7-position.

- Impact : Increased lipophilicity could enhance blood-brain barrier penetration but may reduce solubility .

生物活性

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTHIQ·HCl) is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMTHIQ·HCl, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a prominent class of nitrogen-containing heterocycles known for their structural diversity and biological significance. They exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. The unique structure of DMTHIQ·HCl contributes to its potential as a therapeutic agent.

The biological activity of DMTHIQ·HCl can be attributed to its interaction with various molecular targets. Research indicates that THIQs can modulate neurotransmitter systems and influence signaling pathways in the central nervous system (CNS). The specific mechanisms include:

- Dopaminergic Modulation : DMTHIQ·HCl has been shown to affect dopamine receptors, potentially influencing mood and motor control.

- Neuroprotective Effects : Studies suggest that DMTHIQ·HCl may protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity : Some derivatives of THIQs exhibit antimicrobial properties against various pathogens.

Pharmacological Profiles

The pharmacological profiles of DMTHIQ·HCl have been investigated in several studies. Below is a summary table highlighting key findings:

Case Studies

-

Neuroprotective Study :

A study evaluated the neuroprotective effects of DMTHIQ·HCl in a mouse model of neurodegeneration induced by oxidative stress. Results indicated that treatment with DMTHIQ·HCl significantly reduced markers of neuronal damage and improved behavioral outcomes compared to controls. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of DMTHIQ·HCl derivatives. The results demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents.

Structural-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of DMTHIQ·HCl. Variations in substituents on the tetrahydroisoquinoline ring can significantly influence pharmacological properties. For instance:

- Methyl Substituents : The presence of methyl groups at positions 3 and 3' enhances lipophilicity and receptor binding affinity.

- Functional Groups : Introduction of different functional groups can alter the compound's solubility and bioavailability.

常见问题

Q. What synthetic methodologies are optimal for preparing 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be ensured?

The synthesis of 3,3-dimethyl-THIQ hydrochloride typically involves cyclization strategies such as the Pictet-Spengler or Bischler-Napieralski reactions , adapted from analogous tetrahydroisoquinoline syntheses . For example, 6-methoxy-THIQ hydrochloride was synthesized via reductive amination followed by acid-mediated cyclization, achieving >95% purity after recrystallization . Key steps include:

- Reaction optimization : Temperature control (e.g., 0–5°C for nitrile reduction) and solvent selection (e.g., ethanol for cyclization).

- Purification : Hydrochloride salt formation in ethanol/ether mixtures to isolate crystalline product .

- Purity validation : HPLC with UV detection (λ = 254 nm) and comparison to pharmacopeial standards .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation?

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Desiccated at –20°C in amber vials to prevent hygroscopic degradation and photolytic side reactions .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC can identify decomposition products (e.g., oxidation at benzylic positions) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral 3,3-dimethyl-THIQ derivatives?

- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases, as demonstrated for Quinapril hydrochloride (resolution factor R > 2.5) .

- Diastereomeric salt formation : Tartaric acid derivatives resolve enantiomers via crystallization, with >99% enantiomeric excess (ee) reported for structurally similar compounds .

Q. How do structural modifications at C3 influence biological activity?

Comparative studies of THIQ derivatives reveal:

- Methyl groups at C3 : Enhance lipophilicity (log P ~2.6), potentially improving blood-brain barrier penetration .

- Contradictory pharmacological data : While MPTP (a THIQ analog) induces neurotoxicity via mitochondrial disruption , other analogs (e.g., 6,7-dimethoxy-THIQ) show dopaminergic modulation without toxicity .

- Experimental design :

Q. What strategies address discrepancies in reported receptor binding affinities?

- Standardization : Use USP/EP reference standards (e.g., Quinapril impurities) to calibrate assays .

- Orthogonal assays : Combine radioligand binding (e.g., ³H-spiperone for D₂R) with functional assays (cAMP modulation) to validate target engagement .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。